2-Amino-3-ethoxypropanoic acid hydrochloride
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Overview
Description
2-Amino-3-ethoxypropanoic acid hydrochloride is a chemical compound that belongs to the class of amino acids. It is also known as O-ethyl-D-serine hydrochloride. This compound is characterized by its white crystalline powder form and its solubility in water. It has a molecular weight of 169.61 g/mol and is used in various scientific research applications .
Preparation Methods
The synthesis of 2-Amino-3-ethoxypropanoic acid hydrochloride involves several steps. One common method includes the reaction of ethyl chloroacetate with ammonia to form ethyl glycinate, which is then reacted with ethylene oxide to produce 2-amino-3-ethoxypropanoic acid. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of catalysts and specific reaction conditions to increase yield and purity .
Chemical Reactions Analysis
2-Amino-3-ethoxypropanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: It can be reduced to form amino alcohols.
Substitution: It undergoes nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-Amino-3-ethoxypropanoic acid hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: It is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is being conducted on its potential therapeutic effects and its role in drug development.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-3-ethoxypropanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to act as an agonist or antagonist at certain receptor sites, influencing various biochemical processes. The exact molecular targets and pathways involved are still under investigation, but it is known to interact with enzymes and receptors in the body .
Comparison with Similar Compounds
2-Amino-3-ethoxypropanoic acid hydrochloride can be compared with other similar compounds such as:
- 2-Amino-3-methoxypropanoic acid hydrochloride
- 2-Amino-3-propoxypropanoic acid hydrochloride
- 2-Amino-3-butoxypropanoic acid hydrochloride
These compounds share similar structures but differ in the length and nature of the alkoxy group. The uniqueness of this compound lies in its specific ethoxy group, which imparts distinct chemical and physical properties .
Properties
IUPAC Name |
2-amino-3-ethoxypropanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3.ClH/c1-2-9-3-4(6)5(7)8;/h4H,2-3,6H2,1H3,(H,7,8);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMKWLTYVOFMUAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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